4-[(Z)-1-(2-CHLOROANILINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(2-CHLOROANILINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a chlorinated aniline group, a fluorinated phenyl group, and a pyrazolone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(2-CHLOROANILINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves the condensation of 2-chloroaniline with 4-fluorobenzaldehyde in the presence of a base, followed by cyclization with a suitable reagent to form the pyrazolone ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions are common in industrial settings to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(2-CHLOROANILINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(2-CHLOROANILINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-thiazolone
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
Uniqueness
4-[(Z)-1-(2-CHLOROANILINO)METHYLIDENE]-1-(4-FLUOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the pyrazolone core, makes it a versatile compound for various applications and research studies.
Properties
IUPAC Name |
4-[(2-chlorophenyl)iminomethyl]-2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O/c1-11-14(10-20-16-5-3-2-4-15(16)18)17(23)22(21-11)13-8-6-12(19)7-9-13/h2-10,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAXCOYVJVRCDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.